molecular formula C14H18FNO5S B11111414 Methyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylate

Methyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B11111414
M. Wt: 331.36 g/mol
InChI Key: XFKXSDPLKRXKSQ-UHFFFAOYSA-N
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Description

METHYL 1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorinated methoxybenzene sulfonyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Fluorinated Methoxybenzene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorinated methoxybenzene sulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the methoxybenzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

METHYL 1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and piperidine-4-sulfonyl derivatives share structural similarities.

    Fluorinated Aromatics: Compounds like 5-fluoro-2-methoxybenzenesulfonamide and 5-fluoro-2-methoxybenzenesulfonic acid.

Uniqueness

METHYL 1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE is unique due to the combination of its piperidine ring, fluorinated methoxybenzene sulfonyl group, and carboxylate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H18FNO5S

Molecular Weight

331.36 g/mol

IUPAC Name

methyl 1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C14H18FNO5S/c1-20-12-4-3-11(15)9-13(12)22(18,19)16-7-5-10(6-8-16)14(17)21-2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

XFKXSDPLKRXKSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)OC

Origin of Product

United States

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